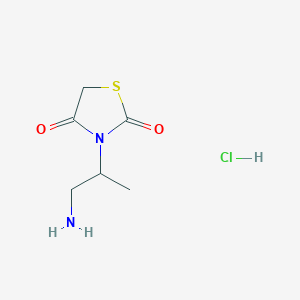

3-(1-アミノプロパン-2-イル)チアゾリジン-2,4-ジオン塩酸塩

説明

Thiazolidine-2,4-dione is a heterocyclic compound that consists of a five-membered saturated thiazolidine ring with sulfur at the 1st position and nitrogen at the 3rd position, along with two carbonyl functional groups at the 2nd and 4th positions .

Synthesis Analysis

Thiazolidine derivatives have been synthesized using various approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry to improve their selectivity, purity, product yield, and pharmacokinetic activity .Molecular Structure Analysis

The thiazolidin-2,4-dione (TZD) moiety plays a central role in the biological functioning of several essential molecules. The availability of substitutions at the third and fifth positions of the Thiazolidin-2,4-dione (TZD) scaffold makes it a highly utilized and versatile moiety .Chemical Reactions Analysis

Thiazolidine derivatives have diverse therapeutic and pharmaceutical activity and are used in probe design .科学的研究の応用

抗癌活性

チアゾリジン誘導体は、その潜在的な抗癌特性について広く研究されてきました。チアゾリジン環に硫黄が存在することで薬理学的特性が向上し、新しい薬剤候補の設計に役立つ足場となっています。 研究者らは、癌療法での使用を目的としたこれらの化合物の選択性、純度、収率、薬物動態活性を改善するために、さまざまな合成アプローチを探求してきました .

抗菌剤

チアゾリジン誘導体の抗菌活性は、もう1つの重要な研究分野です。これらの化合物は、さまざまな微生物病原体に対して有効性を示しています。 チアゾリジンの構造的な柔軟性により、さまざまな置換が可能であり、特定の微生物酵素または経路を標的にするために最適化でき、新しい抗菌剤の開発につながります .

抗酸化特性

チアゾリジン誘導体は、活性酸素種(ROS)を捕捉することにより、抗酸化特性を示します。この活性は、細胞損傷やさまざまな疾患につながる可能性のある酸化ストレスの予防に不可欠です。 これらの化合物の抗酸化の可能性は、DPPHフリーラジカル捕捉アッセイなどのアッセイを使用して評価されており、一部の誘導体は有望な結果を示しています .

抗糖尿病用途

チアゾリジン誘導体のよく知られた用途の1つは、糖尿病の治療です。これらの化合物、特にチアゾリジンジオン(TZD)は、PPAR-γ受容体の活性化を通じてインスリン抵抗性を改善することが知られています。 この作用機序により、TZDは血糖降下剤として開発され、現在では2型糖尿病の管理に使用されている薬剤のクラスとなっています .

神経保護効果

チアゾリジン誘導体は、その神経保護効果についても研究されています。これらの化合物は、神経細胞を損傷から保護することで、神経変性疾患に治療上の利点を提供する可能性があります。 正確なメカニズムはまだ研究中ですが、これらの化合物が神経保護剤として役立つ可能性は、研究の有望な分野です .

抗炎症活性

チアゾリジン誘導体の抗炎症活性は、もう1つの有望な分野です。これらの化合物は、炎症性経路を調節し、炎症とその関連症状を軽減することができます。 この特性は、特に慢性炎症性疾患の治療の開発に役立ちます .

これらの用途はそれぞれ、3-(1-アミノプロパン-2-イル)チアゾリジン-2,4-ジオン塩酸塩の科学研究における多様性と可能性を示しています。 この化合物は、さまざまな生物学的標的と相互作用する能力があるため、次世代の薬剤候補や多機能薬の開発に非常に役立つ部分となっています .

作用機序

Target of Action

The primary target of 3-(1-Aminopropan-2-yl)thiazolidine-2,4-dione hydrochloride is the protein tyrosine phosphatase 1B (PTP1B) . PTP1B plays a crucial role in the regulation of insulin signaling and is considered a promising target for the treatment of diabetes mellitus .

Mode of Action

The compound interacts with PTP1B, inhibiting its activity . This inhibition can enhance insulin signaling, thereby improving glucose homeostasis and energy balance .

Biochemical Pathways

By inhibiting PTP1B, 3-(1-Aminopropan-2-yl)thiazolidine-2,4-dione hydrochloride affects the insulin signaling pathway . This pathway is crucial for the regulation of glucose metabolism. Enhanced insulin signaling can lead to improved glucose uptake and utilization, which is beneficial in the management of diabetes mellitus .

Pharmacokinetics

In-silico adme studies of similar thiazolidine-2,4-dione derivatives suggest that these compounds have drug-like properties

Result of Action

The molecular and cellular effects of 3-(1-Aminopropan-2-yl)thiazolidine-2,4-dione hydrochloride’s action include enhanced insulin signaling and improved glucose homeostasis . These effects can lead to better management of diabetes mellitus .

将来の方向性

Thiazolidine derivatives have diverse therapeutic and pharmaceutical activity and are used in probe design. The novel synthesis of thiazolidine derivatives using various agents is discussed with respect to yield, purity, selectivity, and pharmacokinetic activity. The accessible clinical applications in various biological targets are critically reviewed. These data provide useful information for designing next-generation drug candidates .

生化学分析

Biochemical Properties

3-(1-Aminopropan-2-yl)thiazolidine-2,4-dione hydrochloride plays a crucial role in biochemical reactions, particularly due to its interaction with specific enzymes and proteins. This compound is known to interact with peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that regulates gene expression involved in glucose and lipid metabolism . By binding to PPARγ, 3-(1-Aminopropan-2-yl)thiazolidine-2,4-dione hydrochloride enhances insulin sensitivity and exerts hypoglycemic effects . Additionally, it has been shown to inhibit cytoplasmic Mur ligases, which are essential for bacterial cell wall synthesis, thereby exhibiting antimicrobial properties .

Cellular Effects

The effects of 3-(1-Aminopropan-2-yl)thiazolidine-2,4-dione hydrochloride on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It activates PPARγ, leading to increased transcription of genes involved in glucose uptake and fatty acid storage . This activation results in improved insulin sensitivity and reduced blood glucose levels. Furthermore, 3-(1-Aminopropan-2-yl)thiazolidine-2,4-dione hydrochloride exhibits antioxidant properties by scavenging reactive oxygen species (ROS), thereby protecting cells from oxidative stress .

Molecular Mechanism

The molecular mechanism of action of 3-(1-Aminopropan-2-yl)thiazolidine-2,4-dione hydrochloride involves its binding interactions with biomolecules and subsequent effects on gene expression. This binding leads to the upregulation of genes involved in glucose and lipid metabolism, resulting in enhanced insulin sensitivity and reduced blood glucose levels . Additionally, 3-(1-Aminopropan-2-yl)thiazolidine-2,4-dione hydrochloride inhibits the activity of cytoplasmic Mur ligases, thereby disrupting bacterial cell wall synthesis and exhibiting antimicrobial effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-(1-Aminopropan-2-yl)thiazolidine-2,4-dione hydrochloride have been observed to change over time. This compound is relatively stable under standard laboratory conditions, but its degradation can occur under extreme pH or temperature conditions. Long-term studies have shown that prolonged exposure to 3-(1-Aminopropan-2-yl)thiazolidine-2,4-dione hydrochloride can lead to sustained improvements in insulin sensitivity and glucose metabolism in vitro and in vivo . The stability and efficacy of this compound may vary depending on the specific experimental conditions.

Dosage Effects in Animal Models

The effects of 3-(1-Aminopropan-2-yl)thiazolidine-2,4-dione hydrochloride vary with different dosages in animal models. At lower doses, this compound has been shown to improve insulin sensitivity and reduce blood glucose levels without significant adverse effects . At higher doses, it may exhibit toxic effects, including hepatotoxicity and cardiovascular complications . Threshold effects have been observed, where the beneficial effects plateau beyond a certain dosage, and further increases in dosage do not result in additional improvements .

Metabolic Pathways

3-(1-Aminopropan-2-yl)thiazolidine-2,4-dione hydrochloride is involved in several metabolic pathways, primarily through its interaction with PPARγ . By activating PPARγ, this compound enhances the transcription of genes involved in glucose and lipid metabolism, leading to improved insulin sensitivity and reduced blood glucose levels . Additionally, it interacts with enzymes involved in the synthesis and degradation of fatty acids, thereby influencing metabolic flux and metabolite levels .

Transport and Distribution

The transport and distribution of 3-(1-Aminopropan-2-yl)thiazolidine-2,4-dione hydrochloride within cells and tissues are mediated by specific transporters and binding proteins . This compound is known to be taken up by cells through facilitated diffusion and is distributed to various tissues, including adipose tissue, liver, and muscle . Its localization and accumulation within these tissues are influenced by its binding to PPARγ and other intracellular proteins .

Subcellular Localization

The subcellular localization of 3-(1-Aminopropan-2-yl)thiazolidine-2,4-dione hydrochloride is primarily within the nucleus, where it exerts its effects on gene expression by binding to PPARγ . This compound may also localize to other cellular compartments, such as the cytoplasm, where it interacts with enzymes and other biomolecules involved in metabolic processes . Post-translational modifications and targeting signals may direct its localization to specific organelles, thereby influencing its activity and function .

特性

IUPAC Name |

3-(1-aminopropan-2-yl)-1,3-thiazolidine-2,4-dione;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O2S.ClH/c1-4(2-7)8-5(9)3-11-6(8)10;/h4H,2-3,7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZDQQPPAKMJLFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)N1C(=O)CSC1=O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

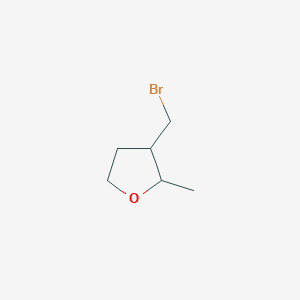

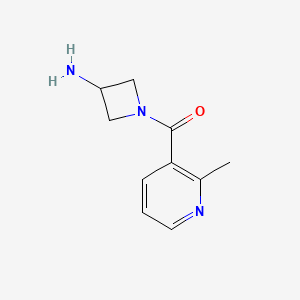

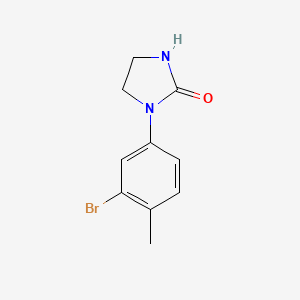

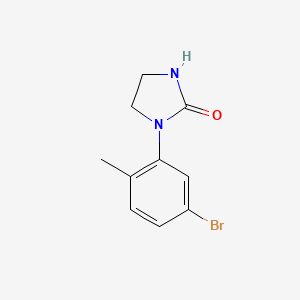

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

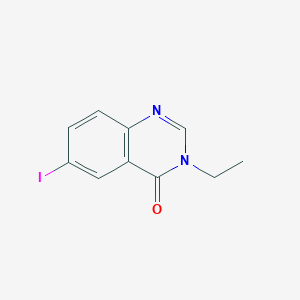

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]thiomorpholine](/img/structure/B1450431.png)

![[5-(3-Fluorophenyl)-1,2-oxazol-3-yl]methanol](/img/structure/B1450432.png)